chemical structure of beta-D-glucosamine pentaacetate
chemical structure of beta-D-glucosamine pentaacetate
The Molecular Architect's Guide to -D-Glucosamine Pentaacetate
Synthesis, Characterization, and Pharmaceutical Utility
Executive Summary
-D-Glucosamine Pentaacetate (GPA) —formally 2-acetamido-2-deoxy-1,3,4,6-tetra-O-acetyl-This guide deconstructs the stereoselective synthesis, rigorous structural validation, and metabolic applications of GPA. It is designed for researchers requiring high-purity anomers for metabolic glycoengineering or prodrug development.
Part 1: Molecular Architecture & Stereochemistry
Structural Identity
The nomenclature "Glucosamine Pentaacetate" is a common industry shorthand. Chemically, the molecule is Peracetylated N-Acetylglucosamine . It possesses five acetyl groups: one
-
Conformation: The pyranose ring adopts the thermodynamically stable
chair conformation . -
Anomeric Configuration: The critical distinction lies at the C1 position. In the
-anomer , the C1-acetate is in the equatorial position, trans to the C2-acetamide group. -
Thermodynamics: The
-anomer (axial C1-acetate) is typically stabilized by the anomeric effect . Consequently, isolating the -anomer requires specific kinetic control or solubility-driven fractionation.
Quantitative Physicochemical Profile[1]
| Property | Value / Characteristic | Notes |
| CAS Number | 7772-79-4 | Specific to the |
| Molecular Formula | ||
| Molecular Weight | 389.36 g/mol | |
| Melting Point | 186 – 189 °C | |
| Solubility | Soluble: | Lipophilicity drives membrane permeability |
| Specific Rotation | ( |
Part 2: Stereoselective Synthesis Protocol
The Challenge of Anomeric Control
Standard acetylation of glucosamine HCl with acetic anhydride and pyridine often yields an
Protocol: Sodium Acetate Mediated Acetylation
This protocol is designed to be self-validating. If the final melting point is <180°C, recrystallization is incomplete.
Reagents:
-
Glucosamine Hydrochloride (10 g)
-
Acetic Anhydride (40 mL)
-
Sodium Acetate (anhydrous, 5 g)
-
Solvent: Methanol (for recrystallization)
Workflow:
-
Activation: Mix Glucosamine HCl and anhydrous Sodium Acetate in a round-bottom flask.
-
Acetylation: Add Acetic Anhydride slowly. The reaction is exothermic.
-
Reflux: Heat the mixture to 100°C (reflux) for 2–3 hours. This ensures complete acetylation of the amine and hydroxyls.
-
Quenching: Pour the hot reaction mixture into chemically inert ice water (500 mL) with vigorous stirring. The product will precipitate as a white solid.[4]
-
Filtration: Filter the crude solid.
-
Purification (The Critical Step): Recrystallize the crude solid from hot methanol or ethanol.
-
Drying: Vacuum dry at 40°C.
Synthesis Logic Diagram
Part 3: Analytical Characterization (The Validation Engine)
Trust in chemical synthesis relies on structural proof. For carbohydrate anomers,
The Karplus Relationship Validation
The vicinal coupling constant (
-
-Anomer (Target): H1 is axial; H2 is axial. The relationship is trans-diaxial.
-
Dihedral Angle:
-
Observed
: 8.0 – 10.0 Hz (Large coupling)
-
-
-Anomer (Impurity): H1 is equatorial; H2 is axial.[6] The relationship is cis-equatorial-axial.
-
Dihedral Angle:
[6] -
Observed
: 3.0 – 4.0 Hz (Small coupling)
-
NMR Data Summary (in )
| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| H-1 | 5.70 | Doublet (d) | 8.8 Hz | Confirms |
| H-3 | 5.25 | Triplet (t) | 9-10 Hz | Axial-Axial coupling with H2/H4 |
| H-4 | 5.15 | Triplet (t) | 9-10 Hz | Axial-Axial coupling |
| H-2 | 4.15 | Multiplet | - | Shielded by amide |
| NH | 5.5 - 6.0 | Doublet | - | Amide proton |
Note: If you observe a doublet at
Part 4: Pharmaceutical Applications & Metabolic Engineering[2][10]
The "Trojan Horse" Prodrug Mechanism
Free glucosamine is poorly taken up by cells at high concentrations due to saturation of glucose transporters. GPA acts as a "Trojan Horse."
-
Passive Diffusion: The five acetyl groups render the molecule highly lipophilic (LogP
0.6–0.8), allowing it to diffuse freely across the plasma membrane, independent of insulin or GLUT transporters. -
Intracellular Activation: Once inside the cytosol, non-specific esterases hydrolyze the
-acetyl groups. -
Metabolic Entry: The resulting
-acetylglucosamine (GlcNAc) enters the Hexosamine Biosynthetic Pathway (HBP), bypassing the rate-limiting enzyme GFAT (Glutamine:Fructose-6-phosphate Amidotransferase).
Biological Impact Pathway[1]
[7]
Key Applications
-
Osteoarthritis Research: Used to increase the intracellular pool of UDP-GlcNAc, promoting hyaluronan and proteoglycan synthesis in chondrocytes more efficiently than glucosamine sulfate.
-
Metabolic Glycoengineering (MGE): Researchers use modified analogs (e.g., tetraacetyl-N-azidoacetyl-glucosamine) to label cell surface glycoproteins. The
-pentaacetate core is the standard scaffold for these "click chemistry" reporters.
References
-
Magritek. "Glucose Anomers: Conformational Analysis by NMR (Karplus Relationship)." Magritek Application Notes. [Link]
-
National Center for Biotechnology Information (NCBI). "ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-D-Glucose pentaacetate Compound Summary (Analogous Structure)." PubChem. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 4. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 5. Glucosamine Sulfate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. magritek.com [magritek.com]
- 7. acdlabs.com [acdlabs.com]
